Histamindihydrochlorid

Übersicht

Beschreibung

Histamine dihydrochloride is a salt form of histamine, a biogenic amine involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter. It is commonly used in the medical field for its role in preventing relapse in patients diagnosed with acute myeloid leukemia . Histamine dihydrochloride is also an active ingredient in topical analgesics for temporary relief of minor aches and pains associated with arthritis, simple backache, bruises, sprains, and strains .

Wissenschaftliche Forschungsanwendungen

Histamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Studied for its role in immune responses and neurotransmission.

Medicine: Used in combination with interleukin-2 to prevent relapse in acute myeloid leukemia patients.

Industry: Employed in the production of pharmaceuticals and as an additive in certain formulations.

Wirkmechanismus

Target of Action

Histamine dihydrochloride, a salt of histamine, primarily targets the H1 and H2 receptors . These receptors are G-protein-coupled receptors and are located in different parts of the body . The H1 receptors are involved in contraction of smooth muscles, while the H2 receptors are mostly associated with relaxation .

Biochemical Pathways

Histamine is biosynthesized through histidine decarboxylase-catalyzed decarboxylation of the amino acid L-histidine . This process forms an important part of the nitrogen and energy metabolism . The action of histamine dihydrochloride is thought to inhibit the production of reactive oxygen species (ROS) by tumor-associated monocytes, thereby protecting T cells and NK cells from tumor-induced immunosuppression .

Pharmacokinetics

The pharmacokinetics of histamine dihydrochloride is complex and involves extensive first-pass metabolism . It is transformed into the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of histamine dihydrochloride .

Result of Action

The action of histamine dihydrochloride results in a variety of physiological effects. It stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . This action is probably due mainly to a direct action on parietal and chief gland cells . In the context of leukemia, histamine dihydrochloride has been reported to significantly reduce the risk of relapse in acute myeloid leukemia (AML) patients .

Biochemische Analyse

Biochemical Properties

Histamine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It acts by improving the immune-enhancing properties of interleukin-2 (IL-2), and laboratory studies have shown that this combination can induce immune-mediated killing of leukemic cells . It is also involved in the stimulation of gastric secretion, constriction of bronchial smooth muscle, vasodilation, and acts as a centrally acting neurotransmitter .

Cellular Effects

Histamine dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is administered in conjunction with low doses of the immune-activating cytokine interleukin-2 (IL-2) in the post-remission phase of AML .

Molecular Mechanism

Histamine dihydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1- and H2-receptors .

Metabolic Pathways

Histamine dihydrochloride is involved in various metabolic pathways. It is synthesized from L-histidine exclusively by L-histidine decarboxylase (HDC), which is dependent on the cofactor pyridoxal-5 ′ -phosphate . Histamine is catabolized by ring methylation to N-methylhistamine via the cytosolic enzyme histamine N-methyltransferase (HMT) or by oxidative deamination to imidazole acetic acid by the extracellular enzyme diamine oxidase (DAO) .

Subcellular Localization

The subcellular localization of histamine dihydrochloride and any effects on its activity or function are crucial. For instance, histamine receptor 2 (H2R), a G protein-coupled receptor (GPCR), which is expressed in a wide variety of cell and tissue types, has been shown to be localized in the nucleus and contribute toward transcriptional regulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Histamine dihydrochloride is synthesized through a two-step process involving decarboxylation and salification. The decarboxylation reaction involves the raw material L-histidine, which is reacted in a mixed solvent of propylene glycol and acetophenone. The reaction is carried out at elevated temperatures until the solution becomes clear, ensuring the water content is below 0.5 wt% .

Industrial Production Methods: For industrial production, the decarboxylation reaction is followed by a salification process where the reaction solution is cooled, and hydrogen chloride gas is introduced to form histamine dihydrochloride. This method is efficient for large-scale production due to its simplicity and the availability of raw materials .

Analyse Chemischer Reaktionen

Types of Reactions: Histamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Histamine can be oxidized to form imidazole acetaldehyde.

Reduction: Reduction reactions are less common but can involve the reduction of imidazole ring.

Substitution: Histamine can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Substitution Reagents: Halogens or other electrophiles.

Major Products:

Oxidation Products: Imidazole acetaldehyde.

Reduction Products: Reduced imidazole derivatives.

Substitution Products: Halogenated histamine derivatives.

Vergleich Mit ähnlichen Verbindungen

Histamine: The parent compound, involved in immune responses and neurotransmission.

4-Imidazoleethylamine: A structural analog with similar biological activities.

5-Imidazoleethylamine: Another analog with comparable properties.

Uniqueness: Histamine dihydrochloride is unique due to its dual role in both medical and industrial applications. Its ability to enhance the immune response in combination with interleukin-2 sets it apart from other histamine derivatives .

Eigenschaften

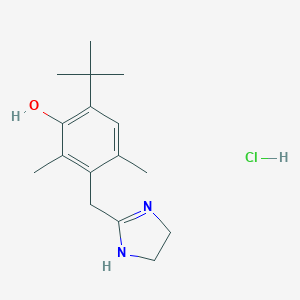

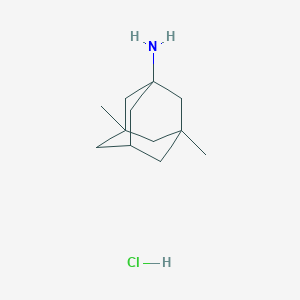

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZMYIBUHIPZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058767 | |

| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-92-8 | |

| Record name | Histamine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3POA0Q644U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Histamine Dihydrochloride, being a salt form of histamine, acts primarily as an agonist at histamine receptors. While it can activate all four histamine receptor subtypes (H1R, H2R, H3R, H4R), its actions are predominantly mediated through H2R and H4R. [, , , ] Activation of H2 receptors on myeloid cells, such as monocytes and macrophages, inhibits the production of reactive oxygen species (ROS). This is significant because ROS can suppress the cytotoxic activity of lymphocytes like NK cells and T cells, which are crucial components of the immune system's anti-tumor response. [, , , ] Therefore, by reducing ROS production, histamine dihydrochloride indirectly enhances the anti-tumor activity of the immune system.

ANone: Preclinical studies have shown that histamine dihydrochloride can modulate the tumor microenvironment by promoting a shift towards a more immune-active state. [, ] This includes increased production of cytokines like interferon-γ (IFN-γ) and IL-2 by tumor-infiltrating lymphocytes (TILs). [, ] It can also downregulate the expression of CD206 on tumor-associated macrophages, suggesting a shift from an M2 (immunosuppressive) to an M1 (immune-activating) phenotype. [, ] Furthermore, it might contribute to a reduction in the number of regulatory T cells (Tregs) within the tumor. [, ]

ANone: The molecular formula of histamine dihydrochloride is C5H9N3 · 2HCl, and its molecular weight is 184.07 g/mol.

ANone: Raman spectroscopy has been explored for the detection of histamine dihydrochloride, particularly using Surface-Enhanced Raman Spectroscopy (SERS) with gold nanostars to enhance sensitivity. [] This technique allows for the identification of specific vibrational modes within the molecule, providing a spectroscopic fingerprint.

ANone: Histamine dihydrochloride's primary role, as described in the provided papers, is pharmacological, acting as a histamine receptor agonist. No catalytic properties or applications are mentioned in these studies.

ANone: The provided research predominantly focuses on experimental investigations of histamine dihydrochloride. While computational chemistry could offer insights into its interactions with receptors and other molecules, these particular studies do not delve into such simulations, calculations, or QSAR models.

ANone: The provided research primarily focuses on histamine dihydrochloride itself. While understanding the structure-activity relationship is crucial for drug development, these particular studies do not offer a comparative analysis of histamine dihydrochloride analogs or derivatives.

ANone: The research focuses primarily on the pharmacodynamic and pharmacokinetic properties of histamine dihydrochloride rather than its inherent chemical stability. Details about its stability under various storage conditions or formulation strategies to enhance stability, solubility, or bioavailability are not extensively discussed in these papers.

ANone: The provided research primarily focuses on the scientific and clinical aspects of histamine dihydrochloride. Information regarding specific SHE (Safety, Health, and Environment) regulations and compliance requirements related to its manufacturing, handling, storage, or disposal is not within the scope of these studies.

ANone: Subcutaneous administration of histamine dihydrochloride (1 mg) in healthy volunteers resulted in rapid absorption with a peak plasma concentration (Cmax) achieved at 18 minutes (38 nmol/L). [] It exhibits a distribution volume of 59 L and an elimination half-life of 6 minutes. [] Similar pharmacokinetics were observed in melanoma patients. []

ANone: In a study investigating the effect of histamine dihydrochloride on tumor growth, bolus subcutaneous injections (0.5 mg/kg) were effective in reducing tumor size in a rat model, whereas continuous administration via osmotic pumps at various doses (0.5, 2, and 20 mg/kg/24 hours) did not show a similar effect. [] This suggests that the route and mode of administration can significantly influence the therapeutic outcome of histamine dihydrochloride.

ANone: Histamine dihydrochloride demonstrated direct anti-tumor activity in vitro against five different cell lines, with an IC50 of 0.1 mg/ml. []

ANone: A phase III clinical trial involving 320 patients with acute myeloid leukemia (AML) demonstrated that post-consolidation maintenance therapy with histamine dihydrochloride and IL-2 significantly improved leukemia-free survival compared to standard care. [, , ]

ANone: Preclinical studies in mesothelioma models indicated that combining histamine dihydrochloride with other immunotherapies, such as adenovirally-delivered interferon-α or a tumor antigen, led to augmented anti-tumor efficacy. [] This suggests a potential synergistic effect of histamine dihydrochloride with other immune-modulating agents.

ANone: Clinical trials combining histamine dihydrochloride with IL-2 in patients with metastatic malignant melanoma have shown potential for improved remission rates and increased survival. [, ]

ANone: The provided research does not delve into specific resistance mechanisms to histamine dihydrochloride.

ANone: While cross-resistance is a crucial aspect to consider, particularly in cancer treatment, these studies primarily focus on the therapeutic potential and mechanism of action of histamine dihydrochloride rather than exploring potential resistance mechanisms or cross-resistance patterns.

ANone: In a 5-day repeated dose study in rats, acute tissue damage and inflammation at injection sites were observed at higher doses (500 and 1000 mg/kg BID). [] A 28-day study showed similar findings of inflammation at the injection site in the highest dose group (100 mg/kg BID). [] Hematological and clinical chemistry changes consistent with inflammation and anemia were also noted but were found to be reversible after a 14-day recovery period. []

ANone: Based on the rat studies, the NOAEL for histamine dihydrochloride was established at 5 mg/kg BID. [] When converted to a human equivalent dose, this equates to 0.81 mg/kg, which is significantly higher than the intended human dose, suggesting a wide safety margin. []

ANone: One study explores the use of a targeted graphene nanoplatform loaded with histamine dihydrochloride and hyaluronic acid as a targeting moiety for K-562 leukemia cells. [] This approach aims to improve drug delivery specifically to leukemic cells, potentially enhancing efficacy and reducing off-target effects.

ANone: Research suggests that the expression of natural cytotoxicity receptors (NCRs), specifically NKp46 and NKp30, on NK cells, may be associated with relapse-free survival in AML patients receiving histamine dihydrochloride and IL-2 immunotherapy. [, ]

ANone: Various analytical methods have been employed to characterize and quantify histamine dihydrochloride in biological samples. These include:

- Raman Spectroscopy: As mentioned earlier, Raman spectroscopy, particularly SERS, has been explored for the sensitive detection of histamine dihydrochloride. []

ANone: The provided research primarily focuses on the pharmacological and clinical aspects of histamine dihydrochloride. Data regarding its environmental fate, persistence, bioaccumulation potential, or ecotoxicological effects are not addressed in these papers.

ANone: The research presented does not specifically investigate the dissolution rate or solubility of histamine dihydrochloride in various media. While dissolution and solubility are critical factors affecting drug absorption and bioavailability, these studies do not provide insights into these specific aspects.

ANone: While the research utilizes analytical techniques like HPLC and ELISA for quantifying histamine dihydrochloride and assessing its effects, these studies do not delve into the specific validation parameters and procedures followed for these analytical methods.

ANone: As with analytical method validation, the research primarily focuses on the scientific outcomes and clinical applications of histamine dihydrochloride. Details regarding the specific quality control and assurance measures implemented during its development, manufacturing, and distribution are not within the scope of these studies.

ANone: Histamine itself is a crucial mediator of the immune response, but the provided research does not specifically address the potential immunogenicity of histamine dihydrochloride as a therapeutic agent.

ANone: The research primarily focuses on histamine dihydrochloride's interaction with histamine receptors and its downstream effects on the immune system. No data is provided regarding its potential to induce or inhibit drug-metabolizing enzymes.

ANone: The choice of treatment for conditions like AML and melanoma depends on various factors, including the stage of the disease, patient characteristics, and available therapeutic options. Alternatives to histamine dihydrochloride in combination with IL-2 might include:

- Allogeneic Stem Cell Transplantation (allo-SCT): Considered a potentially curative option for eligible AML patients. [, , ]

ANone: The provided research focuses on the scientific and clinical aspects of histamine dihydrochloride. Specific strategies for its recycling and waste management, particularly in a pharmaceutical context, are not discussed in these studies.

ANone: Essential research resources include:

ANone: Key milestones include:

ANone: Histamine dihydrochloride research integrates several disciplines, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.